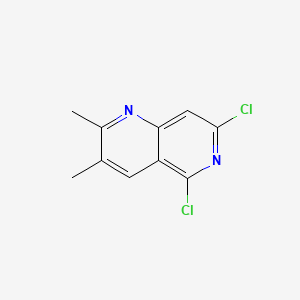

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

5,7-dichloro-2,3-dimethyl-1,6-naphthyridine |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-3-7-8(13-6(5)2)4-9(11)14-10(7)12/h3-4H,1-2H3 |

InChI Key |

WLYQWNASUCGUQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N=C(C=C2N=C1C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation of 2,3-Dimethyl-1,6-Naphthyridine

The most common approach involves direct halogenation of 2,3-dimethyl-1,6-naphthyridine with chlorine gas under controlled conditions:

- Reagents and Conditions : Chlorine gas is bubbled through a solution of 2,3-dimethyl-1,6-naphthyridine in an inert organic solvent, such as dichloromethane or acetic acid, at elevated temperatures (typically between 40°C and 110°C).

- Reaction Time : The reaction is maintained for several hours (e.g., 4 hours to 3 days) to ensure complete substitution at the 5 and 7 positions.

- Selectivity : Reaction parameters are optimized to favor substitution at the 5 and 7 positions, avoiding over-chlorination or substitution at undesired sites.

- Workup : The reaction mixture is cooled, neutralized if necessary, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Alternative Halogenation Using Phosphorus Oxychloride

- Phosphorus oxychloride (POCl3) can be used to chlorinate hydroxyl-substituted precursors of naphthyridine, converting hydroxy groups into chloro substituents.

- This method is particularly useful when starting from hydroxylated intermediates, enabling conversion to the dichloro compound.

- Reaction conditions typically involve refluxing the hydroxylated intermediate with POCl3 for several hours.

Synthesis from Hydroxylated Intermediates

- Hydroxyl-substituted 1,6-naphthyridines can be transformed into chloro derivatives via sequential steps:

- Hydroxyl group conversion to triflate intermediates.

- Subsequent substitution with chlorine or other nucleophiles.

- This multistep approach allows for introduction of other substituents prior to chlorination.

Catalytic and Biocatalytic Methods

- Recent advances include the use of catalysts such as iodine or metal complexes for cyclization and functionalization of pyridine derivatives to form naphthyridines.

- Biocatalytic oxidation methods have been reported for selective N-oxide formation, which can be further transformed into halogenated derivatives, although specific application to 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine is less documented.

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 2,3-Dimethyl-1,6-naphthyridine | Chlorine gas, organic solvent, 40–110°C, 4h–3d | This compound | Direct halogenation |

| 2 | Hydroxyl-substituted 1,6-naphthyridine | POCl3, reflux | 5,7-Dichloro derivative | Conversion of OH to Cl |

| 3 | Hydroxyl-substituted intermediates | Triflation, substitution | Chloro-substituted naphthyridine | Multistep functional group transformation |

| 4 | Pyridine derivatives | Catalysts (I2, metal complexes) | Naphthyridine cores | Cyclization and functionalization |

Analytical and Purification Techniques

- Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

- Chromatography : Column chromatography or recrystallization is used to purify the product.

- Mass Spectrometry : Confirms molecular weight and substitution pattern.

- Crystallization : Formation of crystalline forms (e.g., Form I) can be achieved by slurry methods in solvents such as acetone, dioxane, or toluene at controlled temperatures.

Research Findings and Optimization Notes

- The use of acetone as a solvent has been found effective for crystallization and purification steps, providing good yields of crystalline Form I of related naphthyridine compounds.

- Reaction temperature and duration are critical for selectivity; elevated temperatures (85–110°C) and extended reaction times (24–48 hours) are typical for palladium-catalyzed coupling reactions in related naphthyridine derivatives, suggesting similar conditions may be optimized for halogenation steps.

- Protection and deprotection strategies (e.g., Boc groups) are used in multi-step syntheses involving amine substitutions on the naphthyridine ring, though less relevant for direct halogenation of 2,3-dimethyl-1,6-naphthyridine.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

Substitution: The chlorine atoms on the naphthyridine core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines with various functional groups.

Scientific Research Applications

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 5,7-dichloro-2,3-dimethyl-1,6-naphthyridine and related compounds:

Key Observations :

- Halogenation Patterns : The positions of chlorine atoms significantly affect reactivity. For example, 5,7-Dichloro-1,6-naphthyridine undergoes Suzuki-Miyaura coupling preferentially at position 5 due to electronic effects , whereas 2,6-Dichloro-1,7-naphthyridine () may exhibit different regioselectivity due to altered nitrogen positioning.

Biological Activity

5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.

Overview of Naphthyridine Compounds

Naphthyridines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of halogen substituents, such as chlorine in this compound, often enhances these activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : A study demonstrated that naphthyridine derivatives showed potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and E. coli .

- Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of DNA gyrase and other essential enzymes in bacterial replication .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been explored in various studies:

- Cell Line Studies : In vitro evaluations using cancer cell lines (e.g., Mia-PaCa-2) indicated that certain naphthyridine derivatives significantly reduced cell viability after prolonged exposure .

- Case Study : A specific derivative demonstrated a reduction in tumor growth in xenograft models when administered at optimized dosages .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives is closely linked to their structural features. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and membrane permeability of the compounds, thus improving their bioactivity.

| Compound | Substituents | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 5 | Cl | 0.22 | Antimicrobial |

| 6 | Br | 0.011 | Antibacterial |

| 16 | OH | >70% reduction | Antileishmanial |

Case Studies

- Antileishmanial Activity : An investigation into the efficacy of naphthyridine derivatives against visceral leishmaniasis showed promising results with a compound reducing parasite load significantly in animal models .

- DNA Gyrase Inhibition : A recent study highlighted that certain naphthyridine derivatives displayed low nanomolar inhibition against DNA gyrase from both S. aureus and E. coli, indicating their potential as antibacterial agents .

Q & A

Basic: What are the established synthetic routes for 5,7-Dichloro-2,3-dimethyl-1,6-naphthyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves halogenation and alkylation of naphthyridine precursors. A common approach is the nucleophilic substitution of 1,6-naphthyridine derivatives with chlorinating agents (e.g., POCl₃) under reflux, followed by methylation. For example, substituting chlorine atoms at positions 5 and 7 can be achieved using dimethylamine or methyl halides in polar aprotic solvents (e.g., DMF) at 80–100°C. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature gradients.

Table 1: Comparative Synthesis Methods

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 5,7-Dichloro-1,6-naphthyridine | CH₃I, K₂CO₃, DMF, 80°C, 12 h | 65–70% | |

| 2,3-Dimethyl-1,6-naphthyridine | Cl₂, FeCl₃ catalyst, reflux, 6 h | 55–60% |

Basic: How does the reactivity of chlorine substituents at positions 5 and 7 influence substitution reactions in this compound?

Methodological Answer:

The chlorine atoms at positions 5 and 7 are highly electrophilic due to electron-withdrawing effects from the naphthyridine core. Substitution reactions (e.g., with amines or thiols) follow an SNAr mechanism. For example, using piperidine in THF at 60°C selectively replaces Cl at position 7 first due to steric and electronic factors. Kinetic studies via HPLC or NMR can track substitution progress.

Key Factors:

- Solvent polarity : Higher polarity (e.g., DMSO) accelerates substitution .

- Nucleophile strength : Primary amines > secondary amines > thiols in reactivity .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Methyl groups at positions 2 and 3 appear as singlets (δ 2.4–2.6 ppm), while aromatic protons resonate at δ 7.8–8.5 ppm .

- LC-MS : Electrospray ionization (ESI+) in methanol:water (70:30) confirms molecular ion [M+H]⁺ at m/z 241.1.

- XRD : For crystallinity assessment, use slow evaporation from ethanol .

Advanced: How can factorial design optimize reaction conditions for derivative synthesis?

Methodological Answer:

A 2³ factorial design (factors: temperature, solvent ratio, catalyst loading) identifies critical variables. For example, optimizing Cl→NH₂ substitution:

- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst (none vs. CuI).

- Response : Yield and purity.

Analysis: - ANOVA reveals temperature and solvent as significant (p < 0.05).

- Optimal conditions: 80°C, DMF, 5 mol% CuI → 85% yield .

Advanced: What mechanistic insights explain regioselectivity in cross-coupling reactions with this compound?

Methodological Answer:

Regioselectivity in Suzuki-Miyaura couplings (e.g., at C-5 vs. C-7) is governed by electronic density and steric hindrance. DFT calculations show lower activation energy for C-5 due to reduced steric bulk from adjacent methyl groups. Experimental validation via Hammett plots (σ⁺ correlations) confirms electron-deficient sites favor C-5 coupling .

Advanced: How can computational methods predict novel derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinase inhibitors). Focus on substituents improving binding affinity (e.g., -CF₃ at C-5).

- QSAR models : Train on datasets of naphthyridine analogs to predict logP, solubility, and IC₅₀. ICReDD’s reaction path search methods integrate quantum chemical calculations to prioritize synthetic routes .

Advanced: How should researchers address contradictions in reported yields for similar substitution reactions?

Methodological Answer:

Discrepancies arise from undocumented variables (e.g., trace moisture, reagent purity). Systematic analysis steps:

Replicate conditions : Reproduce a low-yield (45%) and high-yield (70%) protocol from literature .

Control variables : Test anhydrous vs. hydrated solvents, fresh vs. aged reagents.

Identify critical factors : Use DOE to isolate variables (e.g., trace H₂O reduces yield by 20% in THF).

Validate : Publish corrected protocols with detailed moisture control steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.